Some sources mention Ethyl 3-chloro-4-hydroxybenzoate as a derivative of Chlorobenzoic acid, a class of compounds with reported antifungal and antibacterial properties []. However, specific research on the biological activity of Ethyl 3-chloro-4-hydroxybenzoate itself is scarce.
Ethyl 3-chloro-4-hydroxybenzoate, also known by its systematic name 3-chloro-4-hydroxybenzoic acid ethyl ester, is a chemical compound with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol. This compound features a chlorinated aromatic ring with a hydroxy group and an ethyl ester functional group, making it a derivative of benzoic acid. It is primarily used in biochemical research and has been identified for its potential applications in various fields, including pharmaceuticals and agrochemicals .
Currently, there is no documented information regarding a specific mechanism of action for Ethyl 3-chloro-4-hydroxybenzoate in biological systems.
Research indicates that Ethyl 3-chloro-4-hydroxybenzoate exhibits biological activities that may include antimicrobial properties. It has been noted for causing skin irritation and serious eye irritation, suggesting caution in handling . Its derivatives have been studied for potential applications in drug development due to their activity against certain pathogens.
Ethyl 3-chloro-4-hydroxybenzoate can be synthesized through several methods:
Ethyl 3-chloro-4-hydroxybenzoate finds applications in various domains:
Studies on Ethyl 3-chloro-4-hydroxybenzoate's interactions have focused on its biological effects and potential toxicity. It has been evaluated for skin and eye irritation, indicating its reactivity with biological tissues. Further studies are necessary to explore its interactions with specific biological targets, which could lead to insights into its therapeutic potential and safety profile .
Several compounds share structural similarities with Ethyl 3-chloro-4-hydroxybenzoate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 4-hydroxybenzoate | C₈H₈O₃ | Methyl ester variant without chlorine |
Ethyl p-hydroxybenzoate | C₉H₁₀O₃ | Lacks chlorine but retains hydroxy group |
Propyl 3-chloro-4-hydroxybenzoate | C₁₀H₁₁ClO₃ | Propyl ester variant |
Uniqueness: Ethyl 3-chloro-4-hydroxybenzoate is distinguished by the presence of both a chlorine substituent and an ethyl ester group, which may enhance its reactivity compared to other similar compounds. Its specific structural features contribute to its unique biological activities and applications in research and industry.
Irritant